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molecular formula C17H17NO5 B8362514 (E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene

(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene

Cat. No. B8362514
M. Wt: 315.32 g/mol
InChI Key: UDXWNMYENXAKPA-UHFFFAOYSA-N
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Patent
US06972287B1

Procedure details

The title compound was prepared from 1,2,3-trimethoxy-5-[2-(4-nitrophenyl)ethenyl]benzene (9.5 g, 0.03 mol) and Ra—Ni (1.0 g) in THF (50 mL) at 21-26° C. (ΔP=9.6 psi) under a hydrogen atmosphere using the procedure described in Example 1, Step B. This procedure yielded a tan powder, 6.6 g (0.023 mol, 74%) of the desired product. mp 91-93° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:9]=[CH:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH:6]=[C:5]([O:20][CH3:21])[C:4]=1[O:22][CH3:23]>C1COCC1.[Ni]>[CH3:21][O:20][C:5]1[CH:6]=[C:7]([CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)[CH:8]=[C:3]([O:2][CH3:1])[C:4]=1[O:22][CH3:23]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
COC1=C(C(=CC(=C1)C=CC1=CC=C(C=C1)[N+](=O)[O-])OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)CCC1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.023 mol
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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